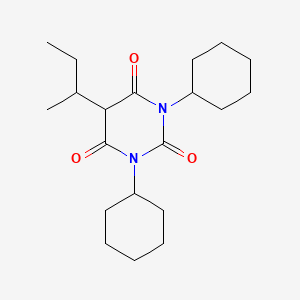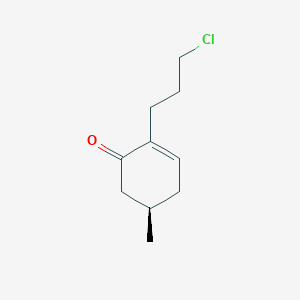
(R)-2-(3-chloropropyl)-5-methylcyclohex-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is an organic compound with a unique structure that includes a chloropropyl group and a methylcyclohexenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone typically involves the reaction of a suitable cyclohexenone derivative with a chloropropylating agent. One common method is the alkylation of 5-methylcyclohex-2-enone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
化学反应分析
Types of Reactions
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful for probing biological systems.
Medicine
In medicine, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may be explored for its potential therapeutic properties. Its derivatives could be investigated for their activity against specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
作用机制
The mechanism of action of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting various biological pathways.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the chloropropyl group but has a different core structure.
3-chloropropyltrichlorosilane: Another compound with a chloropropyl group, used in different applications.
Uniqueness
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is unique due to its combination of a cyclohexenone ring and a chloropropyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds
属性
分子式 |
C10H15ClO |
|---|---|
分子量 |
186.68 g/mol |
IUPAC 名称 |
(5R)-2-(3-chloropropyl)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,6-7H2,1H3/t8-/m1/s1 |
InChI 键 |
YQKLCEZXAXIJNN-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1CC=C(C(=O)C1)CCCCl |
规范 SMILES |
CC1CC=C(C(=O)C1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
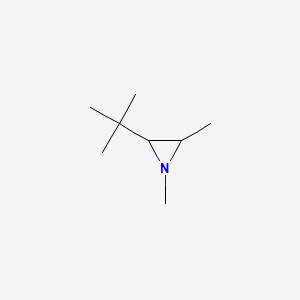

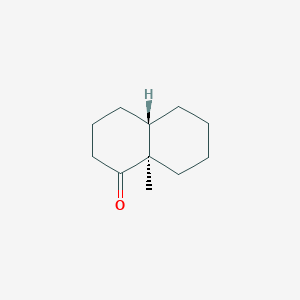
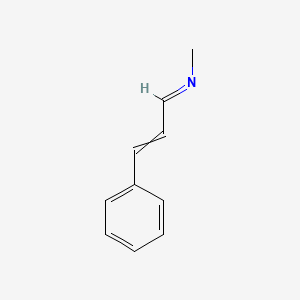
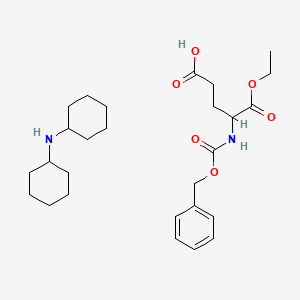
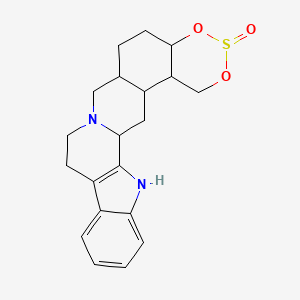
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
